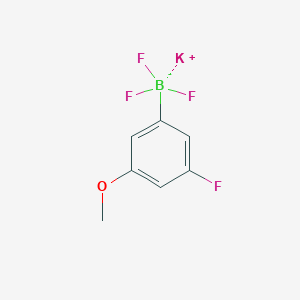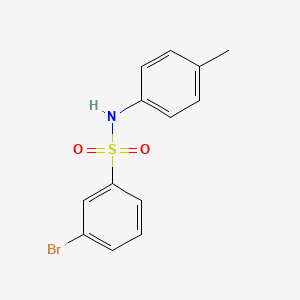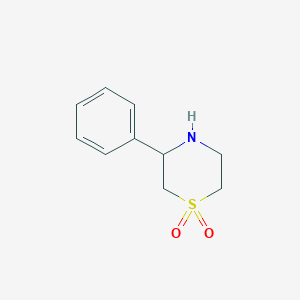
3-Phenyl-1lambda6-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C10H13NO2S It is known for its unique structure, which includes a thiomorpholine ring substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with a phenyl-substituted reagent under controlled conditions. One common method includes the use of phenyl isothiocyanate as a starting material, which reacts with thiomorpholine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-Phenyl-1lambda6-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiomorpholine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Nitro-phenyl, halo-phenyl derivatives.
科学的研究の応用
3-Phenyl-1lambda6-thiomorpholine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Phenyl-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects
類似化合物との比較
3-Phenyl-1lambda6-thiomorpholine-1,1-dione can be compared with other thiomorpholine derivatives and phenyl-substituted compounds:
Similar Compounds: Thiomorpholine, phenylthiourea, phenylmorpholine.
Uniqueness: The presence of both a thiomorpholine ring and a phenyl group in this compound provides a unique combination of reactivity and stability, making it distinct from other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity further highlight its uniqueness.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
3-phenyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)7-6-11-10(8-14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChIキー |
HJFOLVLLDKHEIQ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC(N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


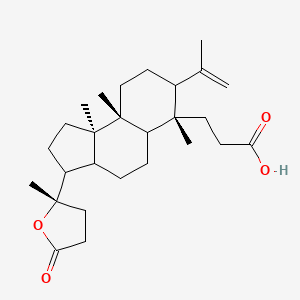


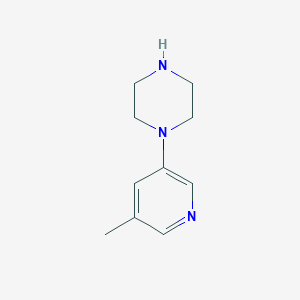
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12434962.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12434973.png)
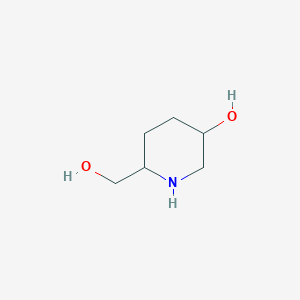
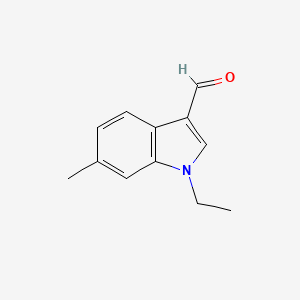
![N-(3,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-2-propenamide](/img/structure/B12435004.png)

![Ethyl 1-[4-(aminomethyl)phenyl]piperidine-4-carboxylate](/img/structure/B12435015.png)
![7-(4-chlorophenoxy)-2-[(4-methylphenyl)methylidene]-3-phenyl-3H-inden-1-one](/img/structure/B12435022.png)
